Cas no 2229643-79-0 (4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one)
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one
- EN300-1801918
- 2229643-79-0
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- Inchi: 1S/C10H13NO2/c1-8(10(12)7-11-2)6-9-4-3-5-13-9/h3-6,11H,7H2,1-2H3/b8-6+
- InChI Key: IAHOXKJAIFUPPP-SOFGYWHQSA-N
- SMILES: O1C=CC=C1/C=C(\C)/C(CNC)=O
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 42.2Ų
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801918-0.05g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1801918-0.1g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1801918-0.25g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1801918-0.5g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1801918-1.0g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 1g |
$1315.0 | 2023-05-23 | ||
| Enamine | EN300-1801918-2.5g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1801918-5.0g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 5g |
$3812.0 | 2023-05-23 | ||
| Enamine | EN300-1801918-10.0g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 10g |
$5652.0 | 2023-05-23 | ||
| Enamine | EN300-1801918-1g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1801918-5g |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one |
2229643-79-0 | 5g |
$3812.0 | 2023-09-19 |
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one
Introduction to 4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one (CAS No. 2229643-79-0)
4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 2229643-79-0, this molecule represents a unique blend of heterocyclic and alkene functionalities, making it a promising candidate for further exploration in drug discovery and material science. The presence of a furan moiety combined with an allylic amine group provides a rich scaffold for chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
The compound's molecular structure, characterized by a conjugated system involving the but-3-en-2-one backbone, suggests potential applications in the development of novel therapeutic agents. Specifically, the methylamino substituent at the 1-position introduces basicity, which can be exploited for interactions with acidic pharmacophores in biological targets. This feature makes it particularly relevant for designing small-molecule inhibitors or modulators of protein-protein interactions and enzyme catalysis.
In recent years, there has been growing interest in leveraging natural product-inspired scaffolds for drug development. The furan ring, a common structural motif in many bioactive compounds, is known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. Additionally, the allylic amine functionality offers opportunities for further derivatization through reactions such as nucleophilic additions or transition-metal-catalyzed cross-coupling, allowing for the creation of complex molecular architectures.
One of the most compelling aspects of 4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one is its potential as a building block for more sophisticated molecules. Researchers have begun exploring its utility in generating libraries of compounds for high-throughput screening (HTS) campaigns. By systematically varying substituents on the core scaffold, it is possible to identify analogs with enhanced potency, selectivity, or pharmacokinetic profiles. This approach aligns well with modern drug discovery strategies that emphasize structure-based design and computational modeling.
The synthesis of this compound presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to construct the desired framework efficiently. For instance, palladium-catalyzed cross-coupling reactions between aryl halides and furan derivatives have enabled the introduction of diverse aryl groups at the 4-position of the furan ring. Similarly, nucleophilic addition reactions involving organolithium or Grignard reagents can be used to install the methylamino moiety at the 1-position.
Recent studies have highlighted the importance of conformational flexibility in drug-like molecules. The conjugated system in 4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one contributes to this flexibility, allowing the molecule to adopt multiple conformations that may optimize binding interactions with biological targets. Computational studies using molecular dynamics (MD) simulations and quantum mechanical calculations have provided valuable insights into how different conformations influence binding affinity and specificity. These findings are crucial for guiding medicinal chemists in designing next-generation derivatives.
The compound's potential extends beyond pharmaceutical applications; it also shows promise in materials science due to its photophysical properties. The presence of an unsaturated system suggests that it may exhibit fluorescence or phosphorescence upon excitation, making it suitable for use in optoelectronic devices or as a fluorescent probe in biochemical assays. Further investigation into its spectroscopic behavior could uncover novel applications in imaging technologies or sensors.
In conclusion,4-(furan-2-yl)-3-methyl-1-(methylamino)but-3-en-2-one (CAS No. 2229643-79-0) represents a versatile scaffold with significant potential in both drug discovery and materials science. Its unique structural features—combining a furan heterocycle with an allylic amine group—make it an attractive candidate for further exploration through synthetic chemistry and computational modeling. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.
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